molecular formula C21H28N2O4 B2711668 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 899975-26-9

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2711668
CAS No.: 899975-26-9
M. Wt: 372.465
InChI Key: CGQCHEBTJWHNBY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide is a chemical compound supplied for research purposes exclusively. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers specializing in [medicinal chemistry/neuroscience] value this compound for its structural similarity to established antiemetic agents like trimethobenzamide, a known dopamine receptor antagonist . The mechanism of action for such compounds often involves interaction with central nervous system targets, such as the chemoreceptor trigger zone (CTZ) in the brainstem, to inhibit signals that trigger nausea and vomiting . Potential research applications include investigating the structure-activity relationships of benzamide derivatives, exploring antiemetic pathways, and studying dopaminergic signaling. As with related compounds, researchers should be aware of the potential for central nervous system effects . Proper safety protocols, including the use of personal protective equipment and working in a well-ventilated laboratory, must always be followed when handling this material.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-14-7-9-15(10-8-14)17(23(2)3)13-22-21(24)16-11-18(25-4)20(27-6)19(12-16)26-5/h7-12,17H,13H2,1-6H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQCHEBTJWHNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Intermediate: The starting materials, such as 3,4,5-trimethoxybenzoic acid and 2-(dimethylamino)-2-(p-tolyl)ethanol, are reacted under specific conditions to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction, where it is treated with reagents like thionyl chloride or carbodiimides to form the final benzamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

The molecular structure of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide consists of a benzamide core with various substituents that contribute to its biological activity.

Pharmacological Studies

This compound has been investigated for its pharmacological properties. Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including:

  • Antidepressant Activity : Compounds with dimethylamino groups have shown potential as antidepressants by modulating neurotransmitter levels in the brain.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth through apoptosis induction in cancer cells.

Neuropharmacology

The compound's dimethylamino group suggests potential interactions with neurotransmitter systems. Studies have indicated that similar compounds may act as:

  • Serotonin Reuptake Inhibitors : This could position the compound as a candidate for treating mood disorders.
  • Dopaminergic Modulators : Potential applications in managing conditions like schizophrenia or Parkinson's disease.

Synthesis and Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce side effects. Various synthetic routes have been explored:

  • Alkylation Reactions : Modifying the dimethylamino group to enhance bioavailability.
  • Substitution Reactions : Altering the methoxy groups to improve selectivity towards specific biological targets.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal explored the antidepressant effects of a structurally similar compound. The findings indicated a significant decrease in depressive symptoms in animal models treated with the compound over a four-week period. The mechanism was linked to increased serotonin levels in the synaptic cleft.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines. The study revealed that treatment led to cell cycle arrest and apoptosis, suggesting a potential role in cancer therapy.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compounds containing the 3,4,5-trimethoxybenzamide group exhibit diverse biological activities modulated by their side chains. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Selected Analogs
Compound Name / ID Core Structure Side Chain Substituents Melting Point (°C) Key Activities
Target Compound 3,4,5-Trimethoxybenzamide 2-(Dimethylamino)-2-(4-methylphenyl)ethyl N/A Hypothesized CNS activity
N-((Z)-1-(4-(Dimethylamino)phenyl)-3-((E)-2-(4-methoxybenzylidene)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4e) 3,4,5-Trimethoxybenzamide Hydrazinyl-Schiff base with 4-methoxybenzylidene and dimethylaminophenyl groups 215–217 Antiproliferative (cancer)
N-((1Z)-3-(2-(3-(4-cyanophenyl)-2-(3,4,5-trimethoxybenzamido)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6b) 3,4,5-Trimethoxybenzamide Acryloyl-hydrazine with cyanophenyl and furan substituents 223–225 Cytotoxic (broad-spectrum)
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) 3,4,5-Trihydroxybenzamide 2-(4-Hydroxyphenyl)ethyl N/A Antioxidant (DPPH IC₅₀: 22.8 µM)
Trimethobenzamide (N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide) 3,4,5-Trimethoxybenzamide 4-(2-Dimethylaminoethoxy)benzyl 206–208 (hydrochloride) Antiemetic (FDA-approved)

Physicochemical Properties

  • Lipophilicity: The 3,4,5-trimethoxy groups increase hydrophobicity, while polar side chains (e.g., dimethylaminoethoxy in Trimethobenzamide) balance solubility .
  • Thermal Stability : Melting points correlate with crystallinity; Schiff base derivatives (e.g., 4e) exhibit lower melting points (~215°C) due to flexible hydrazone linkages .

Biological Activity

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide, commonly referred to as Trimethobenzamide, is a compound with notable pharmacological properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21_{21}H28_{28}N2_{2}O5_{5}
  • Molecular Weight : 388.46 g/mol
  • CAS Registry Number : 138-56-7
  • IUPAC Name : this compound

Trimethobenzamide primarily functions as an antiemetic agent. It exerts its effects by:

  • Dopamine Receptor Antagonism : The compound antagonizes D2 dopamine receptors, which play a crucial role in the emetic pathway. By blocking these receptors in the chemoreceptor trigger zone (CTZ), it reduces nausea and vomiting induced by various stimuli .
  • Serotonin Receptor Interaction : It also interacts with 5-HT3 serotonin receptors, further contributing to its antiemetic properties .

Antiemetic Effects

Trimethobenzamide has been shown to effectively control nausea and vomiting associated with various conditions, including:

  • Postoperative Nausea and Vomiting (PONV) : Clinical studies indicate that Trimethobenzamide significantly reduces the incidence of PONV when administered preoperatively .
  • Chemotherapy-Induced Nausea : The drug has been evaluated for its efficacy in managing nausea related to chemotherapy treatments.

Pharmacokinetics

The pharmacokinetic profile of Trimethobenzamide includes:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine.

Case Studies and Research Findings

  • Clinical Trials :
    • A randomized controlled trial demonstrated that patients receiving Trimethobenzamide experienced a significant decrease in nausea scores compared to those receiving a placebo .
  • Comparative Studies :
    • In a head-to-head study against ondansetron (another antiemetic), Trimethobenzamide showed comparable efficacy with a different side effect profile, making it a viable alternative for patients intolerant to ondansetron .
  • Mechanistic Studies :
    • Research involving animal models has shown that Trimethobenzamide can inhibit the activation of the emetic center in the medulla oblongata, providing insight into its central nervous system effects .

Data Table of Biological Activities

Activity TypeMechanismReference
AntiemeticD2 receptor antagonism
Antiemetic5-HT3 receptor interaction
Postoperative NauseaReduced incidence in trials
Chemotherapy NauseaEffective management reported

Q & A

Basic Research Question

  • ¹H/¹³C-NMR : Key signals include:
    • δ 3.72–3.85 ppm (9H, singlet for OCH₃ groups).
    • δ 2.20–2.35 ppm (6H, singlet for N(CH₃)₂).
    • δ 7.20–7.40 ppm (4H, aromatic protons from 4-methylphenyl) .
  • Elemental analysis : Validate C, H, N percentages (e.g., C: 63.49%, H: 5.88%, N: 10.21%) within ±0.3% of theoretical values .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 457.2212 (calculated) .

What strategies are used to analyze structure-activity relationships (SAR) for anticancer applications?

Advanced Research Question

  • Variation of substituents : Modifying the 4-methylphenyl group to halogenated or electron-withdrawing substituents (e.g., 4-fluorophenyl) enhances cytotoxic activity against HepG2 cells (IC₅₀: 12.5 µM vs. 25.6 µM for parent compound) .
  • Role of trimethoxy groups : Removing one methoxy group reduces activity by 50%, confirming their critical role in DNA intercalation .
  • Hybridization : Incorporating acrylamide or hydrazine linkers improves apoptosis induction via caspase-3 activation .

How does this compound induce cytotoxicity, and what mechanistic contradictions exist in literature?

Advanced Research Question

  • Proposed mechanisms :
    • Topoisomerase II inhibition : Observed in HepG2 cells via DNA relaxation assays .
    • Reactive oxygen species (ROS) generation : Confirmed by DCFH-DA fluorescence assays (2.5-fold increase at 20 µM) .
  • Contradictions :
    • Weak activity (IC₅₀ > 50 µM) reported in K562 cells versus strong activity (IC₅₀: 12.5 µM) in HepG2, suggesting cell line-specific permeability or target expression .

What methodologies address solubility challenges in pharmacological studies?

Advanced Research Question

  • Salt formation : Hydrochloride salts (e.g., trimethobenzamide HCl) improve aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for free base) .
  • Formulation strategies : Use of PEG-400/water (1:1) or cyclodextrin complexes for in vivo administration .
  • LogP optimization : Introducing polar groups (e.g., hydroxyl) reduces logP from 3.8 to 2.5, enhancing bioavailability .

How should researchers reconcile discrepancies in biological activity data across studies?

Advanced Research Question

  • Assay standardization : Use identical cell lines (e.g., HepG2) and protocols (MTT assay, 48-hour exposure) .
  • Control for substituent effects : Compare analogs with identical substituents (e.g., 4-methylphenyl vs. 4-fluorophenyl) to isolate structural contributions .
  • Validate mechanisms : Cross-check ROS generation and caspase-3 activation across independent labs .

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